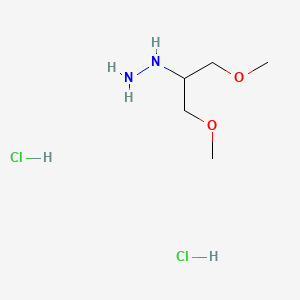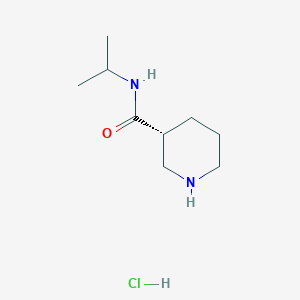
(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the synthesis of (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride is not explicitly described in the provided papers, similar hydrazine derivatives have been synthesized through reactions involving hydrazine and various electrophiles. For example, the paper titled "Access to Substituted Trifluoromethyl Ketones Using the Versatile Synthetic Intermediate (E)-1,1-Dimethyl-2-(1,1,1-trifluoropropan-2-ylidene)hydrazine" discusses the synthesis of a hydrazine derivative through reactions with n-butyl-lithium followed by transformations that yield trifluoromethyl ketones .
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is characterized by the presence of the hydrazine moiety, which can engage in various chemical reactions due to its nucleophilicity. The structure of this compound would include the hydrazine group attached to a dimethoxypropan-2-yl moiety, which could influence its reactivity and stability.
Chemical Reactions Analysis
Hydrazine derivatives are known to participate in a wide range of chemical reactions. For instance, the paper on the domino reaction of 2,3-dichloroprop-1-ene with diphenyl disulfide in the presence of hydrazine hydrate and potassium hydroxide demonstrates the reactivity of hydrazine in facilitating the formation of various products through a domino reaction mechanism . This suggests that this compound could also be reactive under certain conditions, potentially undergoing substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the general properties of hydrazine derivatives. These compounds typically have high boiling points and may exhibit hygroscopic behavior. They can also be sensitive to oxidation and may form salts with hydrochloric acid, as indicated by the "dihydrochloride" in the name. The papers provided do not offer specific data on the physical and chemical properties of the compound , but they do provide evidence of the biological activity of related compounds, such as the tumorigenic effects of 1,2-dimethylhydrazine dihydrochloride in animal studies .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Hydrazine derivatives have been synthesized for various purposes, including the creation of iodine-131 labeled compounds for potential use in nuclear medicine and brain imaging, showcasing the versatility of hydrazine derivatives in synthesizing compounds with potential medical applications (Braun et al., 1977).
Biological Activities
Several studies focus on the synthesis of hydrazine derivatives and their biological activities. For example, novel compounds synthesized from hydrazine derivatives have been tested for their anti-inflammatory, analgesic, and anticonvulsant activities, indicating significant potential in pharmaceutical applications (El-Sawy et al., 2014). Another study synthesized dihydropyrimidines and their pyrazole derivatives, showing moderate to potent in vitro antioxidant, anti-inflammatory, antibacterial, antifungal, and anthelmintic activity, demonstrating the wide range of possible pharmacological applications of hydrazine derivatives (Ramesh & Bhalgat, 2011).
Material Science and Corrosion Inhibition
Hydrazine derivatives have also been investigated for their potential in materials science, such as the development of fluorescent probes for the detection of hydrazine in environmental and biological samples, illustrating the utility of these compounds in environmental monitoring and safety (Zhu et al., 2019). Furthermore, the corrosion inhibition of mild steel in hydrochloric acid solutions by new hydrazine carbodithioic acid derivatives indicates their potential application in protecting metals against corrosion, which is crucial for industrial applications (Khaled, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dimethoxypropan-2-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2.2ClH/c1-8-3-5(7-6)4-9-2;;/h5,7H,3-4,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICHQXPBBFZBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)
![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)




![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)

